molecular formula C20H23Cl2N3O3 B13790020 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine CAS No. 869856-09-7

1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine

Cat. No.: B13790020
CAS No.: 869856-09-7
M. Wt: 424.3 g/mol
InChI Key: VGEQWXCHXSDDIH-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Attachment of the 2,3-dichlorophenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.

    Introduction of the 3-nitrophenoxybutyl group: This can be done through an etherification reaction where the piperazine derivative reacts with a nitrophenol derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).

Major Products Formed

    Reduction of nitro group: 1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine.

    Substitution of chlorine atoms: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis of ether bond: 1-(2,3-Dichlorophenyl)-4-butanol and 3-nitrophenol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: Lacks the 4-(3-nitrophenoxy)butyl group.

    4-(4-(3-Nitrophenoxy)butyl)piperazine: Lacks the 2,3-dichlorophenyl group.

    1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is unique due to the presence of both the 2,3-dichlorophenyl and 4-(3-nitrophenoxy)butyl groups. This combination of functional groups may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

869856-09-7

Molecular Formula

C20H23Cl2N3O3

Molecular Weight

424.3 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-4-[4-(3-nitrophenoxy)butyl]piperazine

InChI

InChI=1S/C20H23Cl2N3O3/c21-18-7-4-8-19(20(18)22)24-12-10-23(11-13-24)9-1-2-14-28-17-6-3-5-16(15-17)25(26)27/h3-8,15H,1-2,9-14H2

InChI Key

VGEQWXCHXSDDIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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